molecular formula C19H30N2O3 B2497860 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide CAS No. 1421484-60-7

2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide

Cat. No.: B2497860
CAS No.: 1421484-60-7
M. Wt: 334.46
InChI Key: ZHTSDKASUQXADK-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide (CAS 1421484-60-7) is a chemical compound with the molecular formula C19H30N2O3 and a molecular weight of 334.5 g/mol . This acetamide derivative is a research compound developed within a class of potent inhibitors targeting soluble epoxide hydrolase (sEH) . The pharmacological inhibition of sEH is a promising therapeutic strategy for the treatment of pain and inflammatory diseases. sEH metabolizes and inactivates endogenous anti-inflammatory mediators, such as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound helps stabilize the concentration of these protective mediators, thereby reducing inflammatory states . This compound is part of a series of 2-(piperidin-4-yl)acetamides designed to achieve excellent inhibitory potency. Such inhibitors are investigated for their potential to offer improved physicochemical properties, such as solubility, compared to previous compound classes . Researchers can utilize this chemical probe to further explore the sEH pathway and its role in physiological and disease models. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the product's safety data sheet and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-15(2)16-4-6-18(7-5-16)24-14-19(22)20-17-8-10-21(11-9-17)12-13-23-3/h4-7,15,17H,8-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTSDKASUQXADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O3C_{18}H_{26}N_{2}O_{3}, with a molecular weight of approximately 314.41 g/mol. The structure features a piperidine ring, an isopropylphenoxy group, and a methoxyethyl substituent, which may contribute to its biological activity.

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that the piperidine moiety may interact with various neurotransmitter receptors, potentially influencing neurological pathways. Additionally, the presence of the isopropylphenoxy group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Antinociceptive Effects

Research indicates that compounds structurally related to this compound exhibit significant antinociceptive effects. In studies involving animal models, similar compounds demonstrated efficacy in reducing pain responses in tail-flick tests, suggesting potential applications in pain management therapies .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that at specific concentrations (e.g., 0, 1, 2, and 5 μM), the compound does not significantly affect cell viability in B16F10 melanoma cells over a 48-hour exposure period . Further studies are needed to confirm these findings across different cell lines.

Table 1: Summary of Biological Activities

Biological ActivityTest SystemObserved EffectReference
AntinociceptiveTail-flick testSignificant pain reduction
CytotoxicityB16F10 cellsNo significant cytotoxicity at ≤5 μM

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to this compound:

  • Case Study on Pain Management : A study investigated a series of piperidine derivatives for their analgesic properties. The results indicated that modifications in the piperidine ring could enhance pain relief while minimizing adverse effects such as respiratory depression .
  • Neuropharmacological Effects : Another study focused on the interaction of similar compounds with opioid receptors, revealing promising results in terms of receptor affinity and modulation of pain pathways .

Scientific Research Applications

The compound exhibits several promising biological activities:

Antinociceptive Effects

Research indicates that structurally related compounds show significant antinociceptive effects. In animal models, similar compounds have demonstrated efficacy in reducing pain responses, suggesting potential applications in pain management therapies. For instance, studies using the tail-flick test have shown substantial pain reduction with related piperidine derivatives.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that at concentrations up to 5 μM, the compound does not significantly affect cell viability in B16F10 melanoma cells over a 48-hour exposure period. This suggests a favorable safety profile for potential therapeutic applications.

Summary of Biological Activities

Biological ActivityTest SystemObserved EffectReference
AntinociceptiveTail-flick testSignificant pain reduction
CytotoxicityB16F10 cellsNo significant cytotoxicity at ≤5 μM

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide:

Case Study on Pain Management

A study investigated a series of piperidine derivatives for their analgesic properties. Results indicated that modifications in the piperidine ring could enhance pain relief while minimizing adverse effects such as respiratory depression.

Neuropharmacological Effects

Another study focused on the interaction of similar compounds with opioid receptors, revealing promising results regarding receptor affinity and modulation of pain pathways. These findings suggest that the compound could be beneficial in developing new analgesics.

Comparison with Similar Compounds

Research Findings and Implications

  • Metabolic Stability: The 4-isopropylphenoxy group likely reduces oxidative metabolism compared to methoxy or hydroxyl analogs (e.g., N-(4-hydroxyphenyl)acetamide, ).
  • Solubility : The 2-methoxyethyl group balances lipophilicity, as seen in Rilapladib’s oral bioavailability .
  • Therapeutic Potential: Structural parallels to Rilapladib suggest the target compound may be viable for atherosclerosis or neurodegenerative diseases, though in vitro/in vivo validation is needed.

Q & A

How can researchers optimize the synthesis of 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide to improve yield and purity?

Level : Basic
Methodological Answer :
The synthesis involves multi-step routes, typically starting with piperidine derivatives and functionalizing with isopropylphenoxy and methoxyethyl groups. Key steps include:

  • Step 1 : Alkylation of piperidin-4-amine with 2-methoxyethyl chloride under inert conditions (N₂ atmosphere) at 60–80°C .
  • Step 2 : Coupling with 4-isopropylphenoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Critical Parameters :
  • Temperature control during exothermic reactions (e.g., alkylation).
  • Solvent polarity adjustments to minimize byproducts.

What analytical techniques are critical for confirming the structural integrity of this compound?

Level : Basic
Methodological Answer :
A combination of spectroscopic and chromatographic methods ensures structural validation:

Technique Purpose Key Data Points
¹H/¹³C NMR Confirm substituent positions and stereochemistryδ 1.2–1.4 ppm (isopropyl CH₃), δ 3.3–3.7 ppm (methoxyethyl OCH₂), δ 4.2 ppm (acetamide NH) .
HRMS Verify molecular formula (C₂₁H₃₂N₂O₃)[M+H]⁺ m/z calculated: 360.2412; observed: 360.2408 .
HPLC Assess purityRetention time consistency (e.g., C18 column, 70:30 acetonitrile/water) .

What pharmacological targets are hypothesized for this compound, and how can researchers validate them?

Level : Advanced
Methodological Answer :
The piperidine and methoxyethyl moieties suggest potential interactions with:

  • Neurological Targets : σ-1 receptors or serotonin transporters, implicated in anxiety/depression pathways .
  • Enzymatic Targets : Acetylcholinesterase (due to acetamide’s hydrogen-bonding capacity) .
    Validation Strategies :
  • In vitro binding assays : Radioligand displacement studies using ³H-labeled receptor ligands (e.g., σ-1 receptor assays in cortical membranes) .
  • Enzyme inhibition assays : Monitor acetylcholinesterase activity via Ellman’s method (absorbance at 412 nm) .

How should researchers address contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Level : Advanced
Methodological Answer :
Contradictions may arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardized Protocols : Use WHO-validated cell lines (e.g., SH-SY5Y for neuroactivity) and control for pH/temperature .
  • Dose-Response Curves : Triplicate runs with 8–12 concentration points to improve IC₅₀ accuracy .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics .

What methods are recommended for quantifying this compound in biological matrices?

Level : Basic
Methodological Answer :
LC-MS/MS is optimal for sensitivity and specificity:

  • Sample Prep : Plasma protein precipitation with acetonitrile (1:3 v/v) .
  • Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : MRM transitions m/z 360.2 → 217.1 (quantifier) and 360.2 → 145.0 (qualifier) .
    Validation Metrics :
  • Linearity (1–1000 ng/mL, R² >0.99).
  • Inter-day precision (<15% RSD) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Level : Advanced
Methodological Answer :
Focus on modifying key substituents to enhance potency or selectivity:

  • Phenoxy Group : Replace isopropyl with bulkier tert-butyl to assess steric effects on receptor binding .
  • Methoxyethyl Chain : Shorten to ethoxy or elongate to butoxy to study chain length’s impact on solubility/logP .
    Synthesis Workflow :

Design analogs using computational tools (e.g., Schrödinger’s Maestro).

Screen in high-throughput assays (e.g., 96-well plate format).

What strategies improve metabolic stability in preclinical development?

Level : Advanced
Methodological Answer :

  • In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Deuteration : Replace labile hydrogen atoms (e.g., methoxyethyl CH₂) with deuterium to slow metabolism .
  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance bioavailability .

How can enantiomeric impurities be detected and resolved?

Level : Basic
Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IG-U column (n-hexane/isopropanol 85:15) to separate enantiomers (retention time difference >2 min) .
  • Circular Dichroism (CD) : Confirm enantiopurity via Cotton effects at 220–250 nm .

What in vitro toxicity assays are critical prior to in vivo studies?

Level : Advanced
Methodological Answer :

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ >100 µM desirable) .
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM) .
  • Ames Test : Bacterial reverse mutation assay to rule out genotoxicity .

How can computational modeling predict off-target interactions?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against Pharmaprojects’ target library (e.g., kinases, GPCRs) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .

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